tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
Tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 3-chloro-5-(trifluoromethyl)pyridine.
Amination: The amino group is introduced via nucleophilic substitution, often using reagents like ammonia or amines under controlled conditions.
Tetrahydropyridine Formation: The tetrahydropyridine moiety is formed through hydrogenation or reduction reactions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in polar solvents like ethanol or water.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, while the pyridine ring facilitates its incorporation into biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-{[3-chloro-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate
- tert-Butyl 4-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate
- tert-Butyl 4-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate
Uniqueness
The presence of both chloro and trifluoromethyl groups in tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate makes it unique. These groups significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds that may lack one of these substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)23-6-4-11(5-7-23)22-13-12(17)8-10(9-21-13)16(18,19)20/h8-9,11H,4-7H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHWUCPDWRAPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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